molecular formula C34H37N5O5S B2497496 N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide CAS No. 689759-12-4

N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide

Cat. No. B2497496
CAS RN: 689759-12-4
M. Wt: 627.76
InChI Key: GEAPNGYXDNTQJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the quinazolinone family, including those with phenylpiperazine moieties, involves multiple steps that typically start from basic heterocyclic scaffolds. These processes may include cyclization reactions, substitutions, and the introduction of various functional groups through reactions with isocyanates, chloroacetamides, and other reagents to achieve the desired molecular architecture (Antypenko et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of such compounds involves a variety of spectroscopic techniques, including LC-MS, IR, and NMR spectroscopy. These methods provide insights into the molecular framework, including the confirmation of the quinazolinone core, substitutions at various positions, and the presence of specific functional groups that define the compound's chemical behavior (Chern et al., 1988).

Chemical Reactions and Properties

Quinazolinone derivatives exhibit a range of chemical reactions, primarily due to the reactive sites present on the molecule. These may include nucleophilic attacks at the carbonyl or thioether groups, cyclization reactions leading to the formation of additional rings, and modifications at the piperazine ring. The chemical properties are largely dictated by the substituents present, which can influence the compound's reactivity towards different chemical agents (Shiau et al., 1990).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, can be affected by the molecular structure, particularly by the functional groups and the overall molecular geometry. These properties are critical for understanding the compound's behavior in different environments and for its formulation into usable chemical entities (Berest et al., 2011).

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, electrophilic and nucleophilic regions, and stability, are influenced by the compound's molecular framework. The presence of electron-withdrawing or electron-donating groups, the overall electronic distribution, and the compound's ability to form hydrogen bonds can significantly affect its reactivity and interactions with biological targets (Apfel et al., 2001).

properties

IUPAC Name

N-(3-methylbutyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37N5O5S/c1-23(2)12-13-35-31(40)21-45-34-36-28-19-30-29(43-22-44-30)18-27(28)33(42)39(34)20-24-8-10-25(11-9-24)32(41)38-16-14-37(15-17-38)26-6-4-3-5-7-26/h3-11,18-19,23H,12-17,20-22H2,1-2H3,(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAPNGYXDNTQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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